molecular formula C7H8ClNO B2362880 1-(3-Chloropyridin-2-yl)ethanol CAS No. 1269430-33-2

1-(3-Chloropyridin-2-yl)ethanol

Cat. No.: B2362880
CAS No.: 1269430-33-2
M. Wt: 157.6
InChI Key: GWGFQCVQIVYJJS-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)ethanol is an organic compound that belongs to the class of chloropyridines This compound features a pyridine ring substituted with a chlorine atom at the third position and an ethanol group at the second position

Mechanism of Action

Target of Action

1-(3-Chloropyridin-2-yl)ethanol is a key intermediate in the synthesis of the insecticide chlorantraniliprole . Chlorantraniliprole is a novel ryanodine receptor inhibitor with high efficiency, low toxicity, and unique action mechanism . The primary target of this compound is the insect ryanodine receptor .

Mode of Action

The compound operates by a highly specific biochemical mode of action. It binds and activates ryanodine receptors, resulting in depletion of intracellular calcium stores . This leads to muscle paralysis and death in insects .

Biochemical Pathways

The affected biochemical pathway is the calcium signaling pathway in insects. The activation of the ryanodine receptor by the compound causes the release of endogenous calcium ions . This disrupts the normal functioning of the insect’s muscles, leading to paralysis and death .

Pharmacokinetics

It is known that the extent of absorption of chlorantraniliprole, a compound synthesized using this compound, is dependent on the dose administered . Chlorantraniliprole is extensively metabolized through various processes including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .

Result of Action

The result of the action of this compound is the death of insects. The compound induces the activation of an insect ryanodine receptor to cause the release of endogenous calcium ions . This leads to muscle paralysis and ultimately, the death of the insect .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed:

    Oxidation: Formation of 3-chloropyridine-2-carbaldehyde or 3-chloropyridine-2-carboxylic acid.

    Reduction: Formation of 1-(3-chloropyridin-2-yl)ethylamine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloropyridin-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

1-(3-Chloropyridin-2-yl)ethanol can be compared with other similar compounds, such as:

    1-(3-Chloropyridin-2-yl)ethylamine: Similar structure but with an amine group instead of an ethanol group.

    3-Chloropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group.

    1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: A more complex derivative with additional functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethanol group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGFQCVQIVYJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 0.20 g (1.2 mmol) of 1-(3-chloropyridin-2-yl)ethanone in 5 mL of methanol was added 0.072 g (1.9 mmol) of sodium borohydride and the resulting solution was stirred with gradual warming to ambient temperature over 1 h. The reaction mixture was carefully quenched with water and then all volatiles were removed in vacuo. The remaining aqueous phase was extracted with ethyl acetate and the combined organic layers were washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness in vacuo. The residue was purified by silica gel chromatography eluting with a 0-100% ethyl acetate in hexanes gradient to afford the title compound as a colorless gum (0.15 g, 75% yield). LC-MS: m/z (ES) 158.2 (MH)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.072 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
75%

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